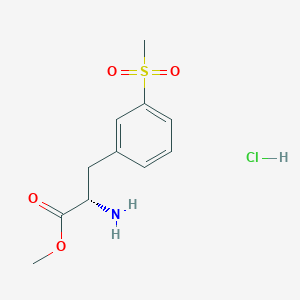

(S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, also known as methylphenylsulfonylpropionate, is a synthetic compound belonging to the class of organosulfonic acids. It is used as a reagent in various scientific and industrial applications, including the synthesis of drugs, dyes, and other compounds. It is also used as a catalyst in the synthesis of polymers, and in the production of pharmaceuticals and other materials.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

- The development of synthetic routes towards derivatives of 3‐(phenylsulfonimidoyl)propanoic acid showcases a range of strategies, including the use of O-(mesitylsulfonyl)hydroxylamine and iminoiodane reagents for the imination of key sulfoxide intermediates. This research underlines the compound's relevance in generating pseudo-dipeptides with notable conformational properties, suggesting its application in designing molecules with specific structural requirements (Tye & Skinner, 2002).

Biotransformation and Metabolic Studies

- The application of microbial-based biocatalysis for drug metabolism studies is highlighted in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds. This approach uses Actinoplanes missouriensis to produce metabolites, demonstrating the compound's utility in understanding drug metabolism and facilitating the development of analytical standards for clinical investigations (Zmijewski et al., 2006).

Pharmacological Applications

- Research into β-amino acids for drug development highlights the significance of S-3-amino-3-phenylpropionic acid derivatives. Methylobacterium species have been employed for the biocatalytic synthesis of S-APA, an intermediate in producing drugs like S-dapoxetine. This showcases the compound's potential in pharmaceutical synthesis, particularly in the stereoselective preparation of pharmacologically active molecules (Li et al., 2013).

Material Science and Corrosion Inhibition

- Schiff bases derived from L-Tryptophan and related compounds have been studied for their efficacy in preventing stainless steel corrosion in acidic environments. This research indicates the compound's role in developing corrosion inhibitors, which could have wide-ranging applications in industrial processes and materials preservation (Vikneshvaran & Velmathi, 2017).

Analytical Chemistry Applications

- The investigation into palladium(II) coordination compounds with 2-aminooxypropanoic acid and its derivatives underscores the compound's utility in analytical chemistry, particularly in NMR spectroscopy. These studies provide insights into the interactions between palladium(II) and various ligands, contributing to the development of analytical methods and the understanding of metal-ligand interactions (Warnke & Trojanowska, 1993).

properties

IUPAC Name |

methyl (2S)-2-amino-3-(3-methylsulfonylphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S.ClH/c1-16-11(13)10(12)7-8-4-3-5-9(6-8)17(2,14)15;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUYKOLKOIYVCR-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)S(=O)(=O)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=CC=C1)S(=O)(=O)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2711002.png)

![1-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2711007.png)

![2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2711008.png)

![5-[1-(3,4-Difluorobenzoyl)azetidine-3-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene](/img/structure/B2711011.png)

![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711017.png)

![3-(2-chlorobenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2711019.png)

![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile](/img/structure/B2711023.png)